[(3,4-Dibromophenyl)methyl](3-methoxypropyl)amine
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Overview
Description
Preparation Methods
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the reaction of 3,4-dibromobenzyl chloride with 3-methoxypropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(3,4-Dibromophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
(3,4-Dibromophenyl)methylamine can be compared with similar compounds such as:
(3,4-Dimethoxyphenyl)methylamine: This compound has methoxy groups instead of bromine atoms on the phenyl ring, leading to different chemical reactivity and biological activity.
3-Methoxypropylamine: This simpler compound lacks the phenyl ring and bromine atoms, making it less complex and with different applications.
(3,4-Dibromophenyl)methylamine is unique due to the presence of both bromine atoms and the methoxypropylamine moiety, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C11H15Br2NO |
---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15Br2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
PAHRCEGTQWIOSX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
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